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Compound of Interest

Compound Name: PND-1186

Cat. No.: B1684527 Get Quote

Technical Support Center: PND-1186 (VS-4718)
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing PND-1186 (also known as VS-4718), a potent and

reversible inhibitor of Focal Adhesion Kinase (FAK). The information provided is intended to

help optimize experimental design and minimize potential off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PND-1186?

PND-1186 is a highly specific, reversible, and ATP-competitive inhibitor of Focal Adhesion

Kinase (FAK)[1][2]. FAK is a non-receptor tyrosine kinase involved in various cellular

processes, including cell growth, survival, migration, and angiogenesis[3]. By inhibiting FAK,

PND-1186 blocks the autophosphorylation of FAK at Tyr-397, which is a critical step in FAK

activation and downstream signaling[1][3][4]. This disruption of FAK signaling can lead to the

induction of apoptosis in tumor cells, particularly under non-adherent or three-dimensional

culture conditions[1][4][5].

Q2: What is the in vitro potency of PND-1186?

PND-1186 exhibits high potency against recombinant FAK with a reported IC50 of 1.5 nM[1][2]

[6][7]. In cell-based assays, the IC50 for inhibiting FAK phosphorylation (pY397) in breast

carcinoma cells is approximately 100 nM[1][6][8][9].
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Q3: What are the recommended in vitro concentrations for PND-1186?

For in vitro experiments, concentrations ranging from 0.1 µM to 1.0 µM are commonly used to

effectively inhibit FAK phosphorylation and observe biological effects[1][8]. It is recommended

to perform a dose-response curve to determine the optimal concentration for your specific cell

line and experimental conditions.

Q4: Is PND-1186 selective for FAK?

PND-1186 is a highly selective FAK inhibitor. Kinase profiling has shown that at a concentration

of 0.1 µM, PND-1186 exhibits high specificity for FAK[1]. However, as with any kinase inhibitor,

the potential for off-target effects increases with higher concentrations.

Q5: What are the known off-target effects of PND-1186?

While highly selective, at higher concentrations, PND-1186 may exhibit off-target activity. A

KinaseProfiler analysis showed that at 0.1 µM, PND-1186 demonstrated significant inhibition of

FAK and Flt3[1]. At 1.0 µM, a broader range of kinases may be affected[1]. It is crucial to use

the lowest effective concentration to minimize off-target effects.

Q6: What are the recommended in vivo dosages for PND-1186?

In preclinical mouse models, PND-1186 has been administered through various routes,

including subcutaneous injection, oral gavage, and in drinking water.

Subcutaneous: Doses of 30 mg/kg and 100 mg/kg administered twice daily have been

shown to inhibit tumor growth[1][9].

Oral: A dose of 50 mg/kg administered twice daily was well-tolerated in pediatric tumor

models[5]. Another study in a breast cancer model used an oral dose of 150 mg/kg twice

daily[10].

Drinking Water: Administration of 0.5 mg/mL in drinking water has also been shown to be

effective in inhibiting tumor growth[2][11].

Q7: What is the oral bioavailability of PND-1186?
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PND-1186 is orally bioavailable[6][7]. Studies in mice have shown that oral administration can

achieve plasma concentrations sufficient to inhibit FAK phosphorylation in tumors[10][11].

Q8: Have there been clinical trials with PND-1186 (VS-4718)?

Yes, PND-1186 (VS-4718) has been evaluated in Phase 1 clinical trials for patients with

advanced solid tumors[2][12]. A starting dose of 200 mg twice daily was used in a combination

therapy trial[11]. These trials have indicated that VS-4718 is generally well-tolerated, with

manageable on-target effects[12].
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Issue Potential Cause Recommended Action

No inhibition of FAK

phosphorylation
Insufficient drug concentration.

Increase the concentration of

PND-1186. Perform a dose-

response experiment to

determine the optimal

concentration for your cell line.

Poor cell permeability.

Ensure proper solubilization of

PND-1186. Consider

increasing incubation time.

Degraded compound.

Ensure proper storage of PND-

1186 at -20°C[7]. Use a fresh

stock solution.

High cell toxicity in 2D culture
Off-target effects at high

concentrations.

PND-1186 has limited effects

on cell proliferation in 2D

culture at concentrations up to

1.0 µM[1][4]. If toxicity is

observed, reduce the

concentration.

Cell line sensitivity.

Some cell lines may be more

sensitive. Perform a viability

assay to determine the

cytotoxic concentration for your

specific cells.

Variability in experimental

results
Inconsistent drug preparation.

Prepare fresh dilutions of PND-

1186 from a stock solution for

each experiment. Ensure the

stock is fully dissolved.

Differences in cell culture

conditions.

Maintain consistent cell

density, passage number, and

media composition between

experiments.

Unexpected biological effects Off-target kinase inhibition. Use the lowest effective

concentration of PND-1186 to
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maintain FAK selectivity. At 0.1

µM, PND-1186 is highly

selective for FAK[1]. Consider

using a structurally different

FAK inhibitor as a control.

FAK-independent signaling

pathways.

The observed phenotype may

be regulated by pathways

independent of FAK.

Investigate alternative

signaling cascades.

Data Summary Tables
Table 1: In Vitro Potency of PND-1186

Target Assay Type IC50 Reference

Recombinant FAK Kinase Assay 1.5 nM [1][2][6][7]

FAK (pY397)
Breast Carcinoma

Cells
~100 nM [1][6][8][9]

Table 2: Preclinical In Vivo Dosages of PND-1186
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Animal

Model

Route of

Administratio

n

Dosage Frequency
Observed

Effect
Reference

4T1 Breast

Cancer

(Mouse)

Subcutaneou

s
30 mg/kg Twice daily

Slight

reduction in

tumor weight

[1][9]

4T1 Breast

Cancer

(Mouse)

Subcutaneou

s
100 mg/kg Twice daily

Significant

reduction in

tumor weight

[1][9]

4T1 Breast

Cancer

(Mouse)

Oral 150 mg/kg Twice daily

Inhibition of

tumor growth

and

metastasis

[10][11]

ID8 Ovarian

Cancer

(Mouse)

Drinking

Water
0.5 mg/mL Ad libitum

Inhibition of

tumor growth
[2]

Pediatric

Xenografts

(Mouse)

Oral 50 mg/kg Twice daily

Well-

tolerated,

limited single-

agent activity

[5]

Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation

Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired

concentrations of PND-1186 (e.g., 0.01, 0.1, 1.0 µM) or vehicle control (DMSO) for the

desired time (e.g., 1-4 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

Incubate with primary antibodies against phospho-FAK (Tyr-397) and total FAK overnight at

4°C.

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Analysis: Quantify band intensities and normalize the phospho-FAK signal to the total FAK

signal.

Mandatory Visualizations
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Caption: PND-1186 inhibits FAK autophosphorylation and downstream signaling.
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Caption: General workflow for evaluating PND-1186 efficacy.
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Caption: Relationship between PND-1186 concentration and target specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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